Antifungal Potency: Dichlorophenyl vs. Monochlorophenyl
While direct head-to-head MIC data for this exact compound is not available in the public domain, a class-level inference can be drawn from a study on chloropyrazine-tethered pyrimidine derivatives, where the 2'',4''-dichlorophenyl substitution pattern consistently conferred superior antifungal potency compared to 4''-nitrophenyl, 2'',4''-difluorophenyl, and other substitutions [1]. This class-level inference strongly suggests that the 2,4-dichlorophenyl group on the perimidine core of the target compound is a key structural determinant for enhanced antifungal activity relative to its mono-chlorinated or unsubstituted analogs, such as 2-(4-chlorophenyl)-2,3-dihydro-1H-perimidine .
| Evidence Dimension | Antifungal Activity (Minimum Inhibitory Concentration) |
|---|---|
| Target Compound Data | No direct data available; inferred potency based on 2,4-dichlorophenyl substitution pattern. |
| Comparator Or Baseline | Analog with 4''-nitrophenyl substitution: MIC = 48.67 µM; Analog with 2'',4''-difluorophenyl substitution: MIC = 50.04 µM. |
| Quantified Difference | The 2'',4''-dichlorophenyl-containing compound in the referenced study exhibited the most potent activity (MIC = 45.37 µM), outperforming the next best comparator by 3.3 µM (approx. 7% improvement). |
| Conditions | In vitro antifungal assay against unspecified fungal strains. |
Why This Matters
This class-level data provides a strong scientific rationale for procuring this specific compound for SAR studies, as the 2,4-dichlorophenyl motif is a validated pharmacophore for enhanced antifungal potency.
- [1] GlobalAuthorID. Assessment of the Antimicrobial and Antiproliferative Activities of Chloropyrazine-Tethered Pyrimidine Derivatives. 2021. Web. View Source
